molecular formula C9H8F3NO2 B15298526 Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate

Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate

Cat. No.: B15298526
M. Wt: 219.16 g/mol
InChI Key: FLJQODTUGXJONV-UHFFFAOYSA-N
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Description

Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which often include increased stability, lipophilicity, and bioavailability. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate typically involves the introduction of a trifluoroethyl group to a pyridine ring. One common method is the reaction of 6-chloronicotinic acid with trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate is unique due to the presence of both a trifluoroethyl group and an ester functional group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)6-2-3-7(13-4-6)9(11,12)5-10/h2-4H,5H2,1H3

InChI Key

FLJQODTUGXJONV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(CF)(F)F

Origin of Product

United States

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